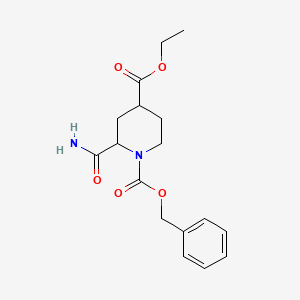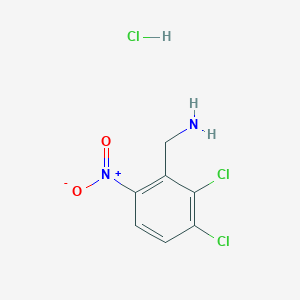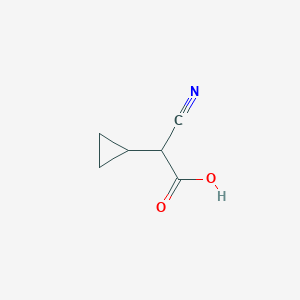
N-Allyl-4-chloro-8-methoxyquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Allyl-4-chloro-8-methoxyquinoline-3-carboxamide is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-4-chloro-8-methoxyquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a quinoline derivative.
Chlorination: The quinoline derivative is chlorinated at the 4-position using reagents such as thionyl chloride or phosphorus pentachloride.
Methoxylation: The chlorinated quinoline is then methoxylated at the 8-position using methanol and a base like sodium methoxide.
Amidation: The resulting compound undergoes amidation with propenylamine to introduce the N-2-propenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
N-Allyl-4-chloro-8-methoxyquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
N-Allyl-4-chloro-8-methoxyquinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of N-Allyl-4-chloro-8-methoxyquinoline-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes, such as kinases and G-protein coupled receptors.
Pathways Involved: It can modulate signaling pathways like the MAPK/ERK pathway, leading to altered cell proliferation and apoptosis.
類似化合物との比較
Similar Compounds
4-Quinolone-3-Carboxamides: These compounds share a similar quinoline scaffold and have been explored for their therapeutic potential in various diseases.
8-Methoxycoumarin-3-Carboxamides: Known for their anticancer activity, particularly against liver cancer.
Uniqueness
N-Allyl-4-chloro-8-methoxyquinoline-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro, methoxy, and propenyl groups makes it a versatile compound for various applications.
特性
CAS番号 |
138586-02-4 |
|---|---|
分子式 |
C14H13ClN2O2 |
分子量 |
276.72 g/mol |
IUPAC名 |
4-chloro-8-methoxy-N-prop-2-enylquinoline-3-carboxamide |
InChI |
InChI=1S/C14H13ClN2O2/c1-3-7-16-14(18)10-8-17-13-9(12(10)15)5-4-6-11(13)19-2/h3-6,8H,1,7H2,2H3,(H,16,18) |
InChIキー |
VOLUZZSNNZDJEY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C(C(=CN=C21)C(=O)NCC=C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


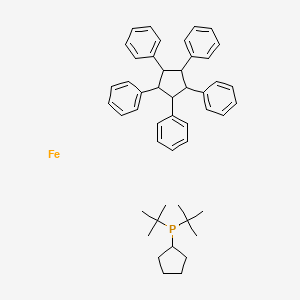
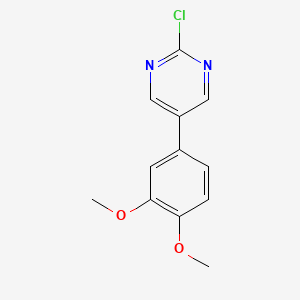
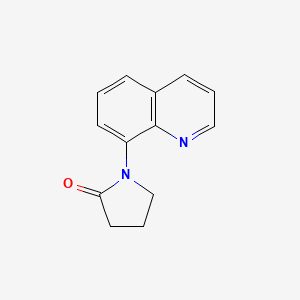
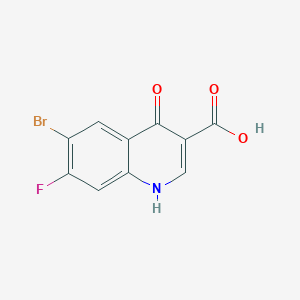
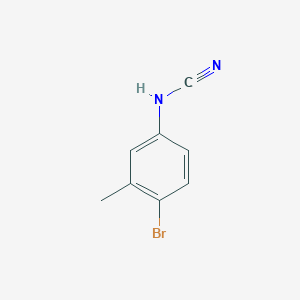
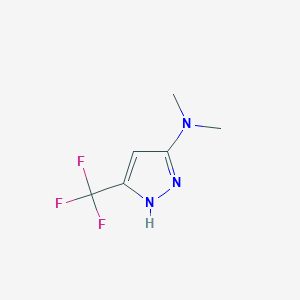
![2,3,5,6-Tetrahydrobenzo[b][1,5]diazocin-4(1H)-one](/img/structure/B8752554.png)
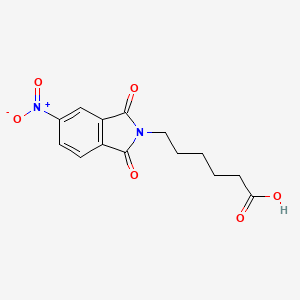
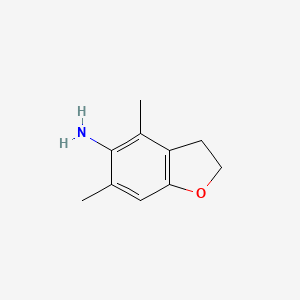
![methyl 5-oxo-1-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B8752586.png)
